molecular formula C18H21N3O2S B12230830 3-Cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12230830
M. Wt: 343.4 g/mol
InChI Key: YKSDYIWVEOYRMZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidinyl moiety, and a thiophene ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Pyrrolidinyl Moiety: The pyrrolidinyl group can be attached through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with a halogenated intermediate.

    Incorporation of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions, such as Suzuki-Miyaura coupling, using thiophene boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the modulation of biochemical pathways.

    Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyrimidine: Similar structure but with a pyrimidine core instead of pyridazine.

    3-Cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyrazine: Similar structure but with a pyrazine core.

Uniqueness

The uniqueness of 3-Cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone

InChI

InChI=1S/C18H21N3O2S/c1-12-8-16(24-11-12)18(22)21-7-6-13(9-21)10-23-17-5-4-15(19-20-17)14-2-3-14/h4-5,8,11,13-14H,2-3,6-7,9-10H2,1H3

InChI Key

YKSDYIWVEOYRMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4

Origin of Product

United States

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